

# ATTO 390 Azide for Click Chemistry: Application Notes and Protocols

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Compound of Interest		
Compound Name:	ATTO 390	
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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of **ATTO 390** azide in click chemistry, a powerful and versatile bioconjugation technique. **ATTO 390** is a fluorescent label with a coumarin structure, offering high fluorescence quantum yield, a large Stokes shift, and good photostability, making it an excellent choice for a variety of bioimaging and detection applications.[1][2][3] Its azide functionality allows for its covalent attachment to alkyne-modified biomolecules via either copper-catalyzed or strain-promoted click chemistry.

## **Introduction to ATTO 390 Azide and Click Chemistry**

**ATTO 390** is a moderately hydrophilic fluorescent dye that can be efficiently excited in the range of 360-410 nm.[1][4] This makes it compatible with common excitation sources such as a mercury arc lamp (with emission lines at 365 nm and 405 nm).[1][4][5] The azide derivative of **ATTO 390** is specifically designed for click chemistry, a group of reactions known for their high efficiency, specificity, and biocompatibility.[2][6][7]

Click chemistry enables the precise labeling of a wide range of biomolecules, including proteins, nucleic acids, and glycans, in various settings, from in vitro to live cells.[3][6][8][9] **ATTO 390** azide is amenable to the two most common forms of click chemistry:

 Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the use of a copper(I) catalyst to join an azide (ATTO 390 azide) and a terminal alkyne-modified



biomolecule, forming a stable triazole linkage.[6][7][10]

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): This is a copper-free click chemistry variant that utilizes a strained cyclooctyne (e.g., DBCO or BCN) to react with the azide.[5]
 [11][12] The absence of a cytotoxic copper catalyst makes SPAAC particularly well-suited for applications in living systems.[11][13]

### **Data Presentation**

The key characteristics of **ATTO 390** azide are summarized in the tables below for easy reference and comparison.

Table 1: Photophysical Properties of ATTO 390

Property	Value	Reference
Maximum Excitation Wavelength (λabs)	390 nm	[1][4]
Maximum Emission Wavelength (λfl)	476 nm	[1][4]
Molar Extinction Coefficient (εmax)	2.4 x 104 M-1cm-1	[1][4]
Fluorescence Quantum Yield (ηfl)	90%	[1][4]
Fluorescence Lifetime (τfl)	5.0 ns	[1][4]
Stokes Shift	86 nm	Calculated
Recommended Excitation Range	360 - 410 nm	[1]

Table 2: Chemical and Physical Properties of ATTO 390 Azide



Property	Value	Reference
Molecular Weight	543.66 g/mol	[2]
Empirical Formula	C28H41N5O6	[2]
Solubility	Soluble in DMSO, DMF	[3][5]
Storage Conditions	Freeze (< -15 °C), Minimize light exposure	[5]

## **Experimental Protocols**

The following are detailed protocols for labeling alkyne-modified biomolecules with **ATTO 390** azide using both CuAAC and SPAAC methods.

## Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is suitable for in vitro labeling of biomolecules such as proteins and nucleic acids.

#### Materials:

- Alkyne-modified biomolecule
- ATTO 390 azide
- Copper(II) sulfate (CuSO4)
- Sodium ascorbate
- Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris-(benzyltriazolylmethyl)amine (TBTA) ligand
- Reaction Buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
- DMSO or DMF for dissolving reagents
- Purification system (e.g., size-exclusion chromatography, dialysis)



#### Procedure:

- Preparation of Stock Solutions:
  - Prepare a 10 mM stock solution of ATTO 390 azide in anhydrous DMSO.
  - Prepare a 20 mM stock solution of CuSO4 in deionized water.
  - Prepare a 100 mM stock solution of sodium ascorbate in deionized water. Note: This solution should be prepared fresh.
  - Prepare a 50 mM stock solution of THPTA or TBTA ligand in DMSO or water.
  - Dissolve the alkyne-modified biomolecule in the reaction buffer to a final concentration of 1-10 mg/mL.
- Reaction Setup:
  - In a microcentrifuge tube, add the alkyne-modified biomolecule solution.
  - Add the ATTO 390 azide stock solution to achieve a final concentration that is in 2-10 fold molar excess over the alkyne-modified biomolecule.
  - Premix the CuSO4 and THPTA/TBTA ligand solutions in a 1:5 molar ratio and add to the reaction mixture to a final copper concentration of 50-250 μM.[14]
  - To initiate the reaction, add the freshly prepared sodium ascorbate solution to a final concentration of 2.5-5 mM.[10][14]
- Incubation:
  - Incubate the reaction mixture at room temperature for 1-4 hours, protected from light. The reaction can also be performed at 4°C overnight.
- Purification:
  - Remove the excess ATTO 390 azide and copper catalyst from the labeled biomolecule using an appropriate purification method such as size-exclusion chromatography, dialysis,



or precipitation.

- Analysis:
  - Determine the degree of labeling by measuring the absorbance of the purified conjugate at 280 nm (for protein) or 260 nm (for DNA/RNA) and at 390 nm (for ATTO 390).

# Protocol 2: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

This copper-free protocol is ideal for labeling biomolecules in living cells or other sensitive biological systems.

#### Materials:

- Cyclooctyne-modified biomolecule (e.g., containing DBCO or BCN)
- ATTO 390 azide
- Reaction Buffer (e.g., PBS, pH 7.4, or cell culture medium)
- · DMSO for dissolving reagents
- Purification system (for in vitro reactions)

#### Procedure:

- Preparation of Reagents:
  - Prepare a 10 mM stock solution of ATTO 390 azide in anhydrous DMSO.
  - Dissolve the cyclooctyne-modified biomolecule in the reaction buffer to the desired concentration. For cellular labeling, the biomolecule is often metabolically incorporated into the cells prior to the labeling step.
- Reaction Setup (In Vitro):

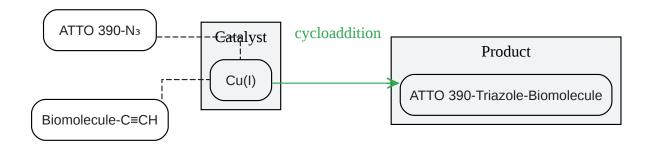


- In a microcentrifuge tube, combine the cyclooctyne-modified biomolecule and ATTO 390 azide. A 1.5 to 5-fold molar excess of the azide is typically sufficient.
- Incubate the reaction at room temperature for 1-2 hours or at 4°C for 2-12 hours,
   protected from light. Reaction times may vary depending on the specific cyclooctyne used.
- Reaction Setup (In Cellulo):
  - For live-cell imaging, add the ATTO 390 azide stock solution directly to the cell culture medium containing cells with metabolically incorporated cyclooctynes to a final concentration of 1-50 μM.
  - Incubate the cells for 30-60 minutes at 37°C in a CO2 incubator.
  - Wash the cells with fresh medium or PBS to remove any unreacted probe.
- Purification (In Vitro):
  - Purify the labeled biomolecule using a suitable method to remove excess ATTO 390 azide.
- Analysis and Imaging:
  - For in vitro labeled samples, analyze the degree of labeling as described in the CuAAC protocol.
  - For cellular labeling, proceed with fluorescence microscopy using appropriate filter sets for ATTO 390 (Excitation: ~390 nm, Emission: ~475 nm).

### **Visualizations**

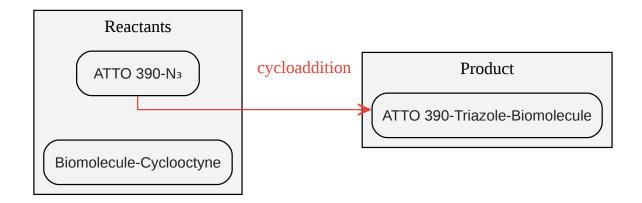
The following diagrams illustrate the key chemical reactions and a general experimental workflow.





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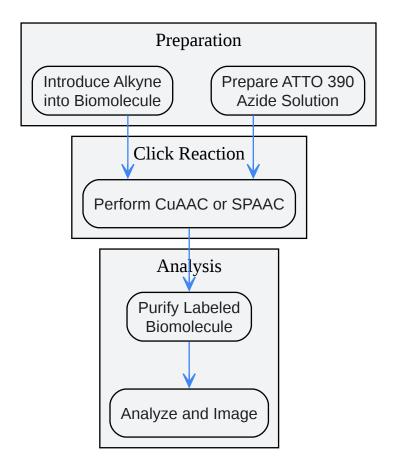
Caption: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) mechanism.



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Caption: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) mechanism.





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Caption: General experimental workflow for labeling with ATTO 390 azide.

## **Applications**

**ATTO 390** azide is a versatile tool for a wide range of applications in life sciences and drug development.

- Fluorescence Microscopy: Its excellent photophysical properties make it suitable for highresolution microscopy techniques, including PALM, dSTORM, and STED, as well as standard fluorescence microscopy.[5]
- Flow Cytometry (FACS): Labeled cells can be analyzed and sorted based on their fluorescence intensity.[5]



- Fluorescence In Situ Hybridization (FISH): **ATTO 390** azide can be used to label oligonucleotide probes for the detection of specific DNA or RNA sequences.[5]
- Glycan Labeling and Imaging: Metabolic labeling of glycans with azide-modified sugars, followed by click chemistry with ATTO 390 azide, allows for the visualization and study of glycosylation in living systems.[8][9]
- Protein Labeling and Tracking: Site-specific labeling of proteins with unnatural amino acids containing alkyne groups enables the study of protein localization, trafficking, and interactions.
- Drug Development: In the development of antibody-drug conjugates (ADCs), click chemistry provides a robust method for attaching cytotoxic drugs to antibodies.[15]

These application notes and protocols provide a comprehensive guide for the effective use of **ATTO 390** azide in your research. The high sensitivity and specificity of click chemistry, combined with the excellent fluorescent properties of **ATTO 390**, offer a powerful platform for biological discovery and therapeutic development.

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